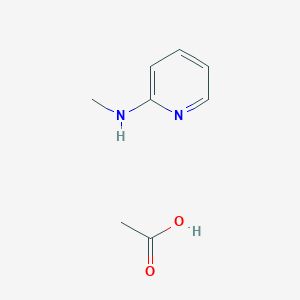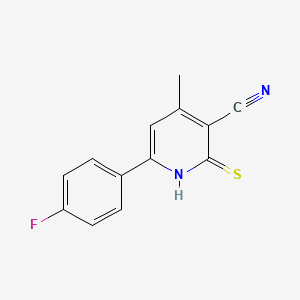
N-(3-Ethoxy-4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxy-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide and is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Ethoxy-4-hydroxyphenyl)acetamide inhibits enzymes such as cyclooxygenases (COX), which are involved in the production of prostaglandins, mediators of inflammation and pain.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
N-(4-Hydroxyphenyl)acetamide:
N-(3-Chloro-4-hydroxyphenyl)acetamide: This compound has similar structural features but includes a chlorine atom, which alters its reactivity and applications.
Uniqueness:
Ethoxy Group: The presence of the ethoxy group in N-(3-Ethoxy-4-hydroxyphenyl)acetamide provides unique reactivity and potential for further functionalization compared to its analogs.
Hydroxy Group Position: The position of the hydroxy group on the phenyl ring influences the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
135325-75-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-(3-ethoxy-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12) |
Clé InChI |
TWCZYZFDODHXDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)



![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)

![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)


